molecular formula C23H31N6O4+ B12080741 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12080741
M. Wt: 455.5 g/mol
InChI Key: CCBFCRBPAKFPKQ-UHFFFAOYSA-N
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Description

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound that features a purine core with various functional groups attached. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the indole moiety, which is known for its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further functionalized through a series of reactions, including alkylation, hydroxylation, and amination, to introduce the necessary substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes involving purine and indole derivatives.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity, while the purine core can interact with enzymes involved in nucleotide metabolism. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both indole and purine derivatives. This allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to compounds containing only one of these moieties .

Biological Activity

The compound 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione, commonly referred to as Teoprolol, is a synthetic derivative of purine and indole. It exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C23H30N6O4
Molecular Weight: 442.53 g/mol
CAS Number: 65184-10-3

Teoprolol functions primarily as an antagonist at various receptors, influencing multiple signaling pathways. Its activity can be summarized as follows:

  • Inhibition of Receptor Activation : Teoprolol has been shown to inhibit the activity of certain G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Studies indicate its potential role in modulating pathways associated with inflammation and cancer progression .
  • Impact on Cell Proliferation : In vitro studies have demonstrated that Teoprolol can inhibit the proliferation of specific cancer cell lines, particularly those exhibiting aberrant GPCR signaling. For instance, it effectively reduced cell viability in models of acute leukemia by inducing cell cycle arrest and apoptosis .

Biological Activities

The biological activities of Teoprolol can be categorized into several key areas:

Anticancer Activity

Teoprolol has shown promise as an anticancer agent through various mechanisms:

  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in malignant cells, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .

Anti-inflammatory Effects

Research indicates that Teoprolol may exert anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Cytokines : It has been observed to down-regulate the expression of cytokines such as TNF-alpha and IL-6 in activated immune cells .

Cardiovascular Implications

Teoprolol's structure suggests potential cardiovascular benefits:

  • Beta-Adrenergic Blockade : As a beta-blocker, it may reduce heart rate and myocardial oxygen demand, beneficial in conditions like hypertension and heart failure .

Case Studies

Several studies highlight the biological activity of Teoprolol:

  • Study on Acute Leukemia : A study involving MV4-11 and MOLM13 cell lines demonstrated that Teoprolol inhibited cell growth with IC50 values around 0.3 µM and 1.2 µM respectively. The mechanism involved down-regulation of phospho-ERK1/2 signaling pathways, crucial for cell survival and proliferation .
  • Inflammatory Disease Model : In a murine model of inflammatory bowel disease, administration of Teoprolol significantly reduced disease severity by inhibiting inflammatory cytokine production and promoting mucosal healing .

Data Table

The following table summarizes key findings related to the biological activities of Teoprolol:

Activity TypeMechanismModel/Study ReferenceIC50/Effect
AnticancerCell cycle arrestMV4-11/MOLM13 leukemia cells0.3 µM (MV4-11), 1.2 µM (MOLM13)
Anti-inflammatoryCytokine inhibitionMurine IBD modelSignificant reduction in TNF-alpha levels
CardiovascularBeta-blockadeHypertensive rat modelReduced heart rate observed

Properties

Molecular Formula

C23H31N6O4+

Molecular Weight

455.5 g/mol

IUPAC Name

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1

InChI Key

CCBFCRBPAKFPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O

Origin of Product

United States

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